9-chloro-6-pentyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-chloro-6-pentyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .
Preparation Methods
The synthesis of 9-chloro-6-pentyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by further functionalization. Common catalysts used in these reactions include Brønsted acids like acetic, formic, or hydrochloric acid . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization .
Chemical Reactions Analysis
9-chloro-6-pentyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as cerium (IV) oxide nanoparticles.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological activities .
Scientific Research Applications
9-chloro-6-pentyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-chloro-6-pentyl-6H-indolo[2,3-b]quinoxaline involves its ability to intercalate into DNA, thereby stabilizing the DNA duplex and inhibiting the replication of viral and cancer cells . This intercalation disrupts the normal function of the DNA, leading to cell death in cancerous cells .
Comparison with Similar Compounds
Similar compounds to 9-chloro-6-pentyl-6H-indolo[2,3-b]quinoxaline include:
9-fluoro-6H-indolo[2,3-b]quinoxaline: Known for its antitumor properties.
6H-indolo[2,3-b]quinoxaline derivatives: These compounds exhibit a wide range of biological activities, including antiviral and anticancer properties.
Donor-acceptor-based 6H-indolo[2,3-b]quinoxaline amine derivatives: Used in optoelectronic devices due to their unique electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and electronic properties .
Properties
Molecular Formula |
C19H18ClN3 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
9-chloro-6-pentylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C19H18ClN3/c1-2-3-6-11-23-17-10-9-13(20)12-14(17)18-19(23)22-16-8-5-4-7-15(16)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3 |
InChI Key |
WRRBXKDCZCUXKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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